molecular formula C23H18FN3O2S2 B2388940 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260918-37-3

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2388940
CAS RN: 1260918-37-3
M. Wt: 451.53
InChI Key: HNSAIUQYBUMPQF-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one , which is a class of compounds that have been synthesized for various applications, including plant disease management . The compound also contains a thieno[3,2-d]pyrimidin-4(3H)-one moiety, which is a type of heterocyclic compound that has been studied for its potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-one moiety would contribute to the complexity of the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 3,4-dihydroquinolin-1(2H)-one derivatives are known to undergo various reactions. For example, they can react with suitable Mannich bases to yield 1-(2-arenoylethyl) derivatives .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of more potent derivatives .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S2/c24-16-8-2-4-10-19(16)27-22(29)21-17(11-13-30-21)25-23(27)31-14-20(28)26-12-5-7-15-6-1-3-9-18(15)26/h1-4,6,8-11,13H,5,7,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSAIUQYBUMPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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